SE-Phenyl-L-selenocysteine

Descripción general

Descripción

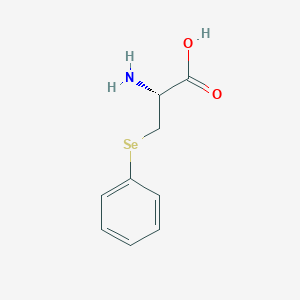

SE-Phenyl-L-selenocysteine is an organoselenium compound with the molecular formula C9H11NO2Se It is a derivative of selenocysteine, the 21st genetically encoded amino acid, where the selenium atom is bonded to a phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: SE-Phenyl-L-selenocysteine can be synthesized through several methodsThis chemoenzymatic method is highly efficient and yields optically active this compound with high purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemoenzymatic synthesis. The process starts with the reaction of bromobenzene with magnesium to form a Grignard reagent, which then reacts with selenium to form the desired product. This method is favored for its high yield and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: SE-Phenyl-L-selenocysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. The selenol group in the compound is particularly reactive, making it a suitable candidate for bioconjugation and other chemical modifications .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form seleninic acid derivatives.

Substitution: Arylation of this compound can be achieved using arylboronic acids under oxidative conditions.

Major Products Formed:

Oxidation: Seleninic acid derivatives.

Reduction: Selenol.

Substitution: Arylated selenocysteine derivatives.

Aplicaciones Científicas De Investigación

Antioxidant and Chemopreventive Properties

Antioxidant Activity : SePhCys exhibits significant antioxidant properties, which are crucial in combating oxidative stress. Studies have shown that selenium compounds can enhance the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage. SePhCys, like other selenoamino acids, can contribute to the synthesis of selenoproteins that play a protective role against oxidative stress in various biological systems .

Chemopreventive Mechanisms : Research indicates that SePhCys may possess chemopreventive properties against certain types of cancer. Its metabolites have been shown to influence histone acetylation, potentially leading to the reactivation of tumor suppressor genes silenced in cancer cells. For instance, studies involving prostate and colon cancer cells demonstrated increased levels of histone-H3 acetylation upon treatment with selenium compounds, including SePhCys .

Bioactivity and Metabolism

Bioactivation : The metabolic pathways of SePhCys involve its conversion into bioactive metabolites through enzymatic reactions. These metabolites can exert various biological effects, including modulation of cell signaling pathways and enhancement of detoxification processes. Specifically, SePhCys is metabolized by enzymes such as cysteine conjugate beta-lyase, which facilitates its bioactivation .

Enzymatic Reactions : The unique chemistry of selenium compared to sulfur allows for different reactivity profiles. For example, the C–Se bond in SePhCys is weaker than the C–S bond in its sulfur analogs, leading to a higher rate of metabolic reactions. This characteristic can be exploited for drug development and therapeutic applications .

Nutritional Applications

Dietary Selenium Source : SePhCys is recognized as a dietary source of selenium, an essential micronutrient for human health. Its incorporation into food crops can enhance their nutritional value, providing an effective means to combat selenium deficiency in populations reliant on selenium-poor soils . Studies have shown that plants enriched with selenium compounds can induce beneficial immune responses and improve overall health outcomes.

Pharmacological Applications

Potential Drug Development : The unique properties of SePhCys make it a candidate for developing novel pharmacological agents. Its ability to modulate oxidative stress and influence metabolic pathways positions it as a potential therapeutic agent in diseases characterized by oxidative damage and inflammation . Furthermore, its selective inhibition of specific cytochrome P450 isoenzymes suggests a role in drug metabolism and detoxification processes .

Data Tables

| Application Area | Key Findings |

|---|---|

| Antioxidant Properties | Enhances glutathione peroxidase activity; protects against oxidative stress |

| Chemopreventive Mechanisms | Increases histone-H3 acetylation; reactivates tumor suppressor genes |

| Bioactivity | Metabolized by cysteine conjugate beta-lyase; higher reactivity due to weaker C–Se bond |

| Nutritional Benefits | Enhances dietary selenium content; improves immune responses |

| Pharmacological Potential | Candidate for drug development; influences drug metabolism via cytochrome P450 inhibition |

Case Studies

- Prostate Cancer Study : A study conducted on human prostate cancer cells treated with SePhCys showed significant increases in histone acetylation levels, indicating potential for reactivating silenced tumor suppressor genes .

- Antioxidant Efficacy Study : In vitro experiments demonstrated that SePhCys significantly reduced oxidative stress markers in cultured cells, supporting its role as an effective antioxidant agent .

- Nutritional Intervention Study : Field trials involving selenium-enriched broccoli indicated that consumption led to enhanced immune responses among participants, highlighting the nutritional benefits of incorporating SePhCys into diets .

Mecanismo De Acción

The mechanism of action of SE-Phenyl-L-selenocysteine involves its redox properties. The selenol group in the compound can undergo oxidation and reduction reactions, making it a potent antioxidant. In biological systems, this compound can mimic the activity of glutathione peroxidase by catalyzing the reduction of harmful peroxides into water and alcohols, thus protecting cells from oxidative stress . The compound interacts with molecular targets such as reactive oxygen species (ROS) and participates in redox signaling pathways .

Comparación Con Compuestos Similares

SE-Phenyl-L-selenocysteine is unique compared to other selenocysteine derivatives due to the presence of the phenyl group, which enhances its stability and reactivity. Similar compounds include:

Selenocysteine: The parent compound, which lacks the phenyl group and has different redox properties.

Selenomethionine: Another selenium-containing amino acid with distinct biological functions and applications.

Ebselen: A synthetic organoselenium compound with antioxidant properties, used as a therapeutic agent.

Actividad Biológica

SE-Phenyl-L-selenocysteine (SePheCys) is a selenium-containing amino acid that has garnered attention due to its potential biological activities, particularly in the context of antioxidant properties, chemoprevention, and enzyme modulation. This article provides a comprehensive overview of the biological activity of SePheCys, including its mechanisms of action, comparative studies with other compounds, and relevant case studies.

Chemical Structure and Reactivity

This compound is structurally similar to L-cysteine but contains selenium in place of sulfur. The C–Se bond in selenocysteine is weaker than the C–S bond in cysteine, which facilitates various biochemical reactions such as transamination and β-elimination. This enhanced reactivity is attributed to the lower pKa value of the selenol group (pKa ≈ 5.2) compared to the thiol group (pKa ≈ 8.3) in cysteine, making SePheCys a stronger nucleophile and more effective in redox reactions .

Antioxidant Activity

Selenium compounds, including SePheCys, exhibit significant antioxidant properties. They can scavenge reactive oxygen species (ROS) and reduce oxidative stress within cells. The selenol form of SePheCys acts as a potent reducing agent, participating in redox signaling pathways that are crucial for cellular homeostasis .

Comparative Studies

Enzyme Activation

Research indicates that SePheCys can activate various enzymes involved in detoxification processes. For instance, it has been shown to activate microsomal glutathione S-transferase (mGST) in a time-dependent manner, which is essential for conjugating toxic compounds with glutathione for excretion . In comparative studies, SePheCys demonstrated stronger mGST activation compared to its sulfur analog, S-phenyl-L-cysteine .

| Compound | mGST Activation | Cytotoxicity |

|---|---|---|

| This compound | Strong | Low |

| S-Phenyl-L-cysteine | None | Low |

| Te-Phenyl-L-tellurocysteine | Strong | Moderate |

Case Studies

Chemopreventive Properties

Several studies have investigated the chemopreventive effects of SePheCys against cancer. In vitro experiments have demonstrated that selenol metabolites derived from SePheCys can induce apoptosis in cancer cells by modulating cell signaling pathways and influencing protein kinases . For example, one study highlighted that SePheCys treatment led to increased levels of apoptotic markers in colon cancer cell lines.

Toxicological Studies

In toxicological assessments, SePheCys has been shown to exhibit low toxicity towards hepatocytes compared to other selenium compounds like tellurocysteine. This suggests its potential as a safer alternative for therapeutic applications .

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Bioactivation Mechanisms : It was found that SePheCys undergoes bioactivation through oxidative enzymes, leading to the formation of active selenol species that exert cytotoxic effects on tumor cells while sparing normal cells .

- Enzyme Inhibition : It selectively inhibits certain cytochrome P450 isoenzymes, which are involved in drug metabolism and activation of procarcinogens .

- Antimicrobial Activity : Emerging evidence suggests that selenium compounds may also possess antimicrobial properties, providing an additional layer of potential therapeutic benefits .

Propiedades

IUPAC Name |

(2R)-2-amino-3-phenylselanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2Se/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLVUZBNZZOUSS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se]CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[Se]C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431490 | |

| Record name | (2R)-2-amino-3-phenylselanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71128-82-0 | |

| Record name | (2R)-2-amino-3-phenylselanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Se-Phenyl-L-selenocysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.